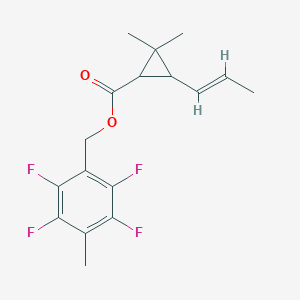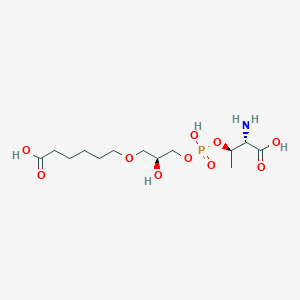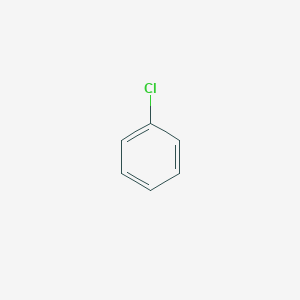
Trimethylamine N-oxide dihydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylamine N-oxide dihydrate (TMAO-2H2O) is a naturally occurring compound found in the environment and a number of biological systems. It is a protonated form of trimethylamine oxide (TMAO) and is an important part of the nitrogen cycle in the environment. TMAO-2H2O is a key intermediate in the formation of nitrogen-containing compounds, such as amino acids, and is a precursor to other nitrogen-containing compounds. It is also a major component of the biological systems of many organisms, including humans.
Applications De Recherche Scientifique
Crystal Structure and Hydrogen Bonding :Trimethylamine N-oxide dihydrate crystallizes in a specific space group, and its structure is defined by hydrogen bonds linking water molecules and oxygen atoms of the N-oxide groups. This creates a unique layer composed of eight-membered rings, with trimethylamine moieties protruding on both sides, forming hydrophobic regions between hydrophilic layers (Mak, 1988).
Preparation of Crystalline Anhydrous Form :A method for preparing pure, crystalline anhydrous trimethylamine N-oxide from its dihydrate form has been developed, using DMF to facilitate distillative removal of water and to obtain large crystals of pure material (Soderquist & Anderson, 1986).
Infrared Spectra and Bound Water Analysis :Low temperature infrared spectra of trimethylamine oxide dihydrate reveal the presence of tightly bound, tricoordinate water, forming a structure similar to water-fluoride clusters. This provides insights into the molecular structure and interactions within the compound (Harmon & Harmon, 1982).
Oxidation of Organoboranes :this compound acts as an effective oxidizing agent for organoboranes, enabling the conversion of alkenes to alcohols. This application is significant in organic chemistry, with the oxidation process being efficient in various solvents and at different temperatures (Kabalka, 1977).
Vibrational Spectra Study :The study of the infrared and Raman spectra of trimethylamine oxide dihydrate aids in understanding its molecular vibrations. The analysis of observed frequencies and force constants sheds light on the structural characteristics of the nitrogen atom in the compound (Kuroda & Kimura, 1966).
Interaction with Urea :Trimethylamine N-oxide directly interacts with urea, influencing hydrogen-bond networks in solutions. This interaction is key in understanding its role in stabilizing proteins and counteracting the denaturing effects of urea (Meersman et al., 2009).
Mécanisme D'action
Target of Action
Trimethylamine N-oxide dihydrate (TMAO) primarily targets proteins, particularly those found in marine organisms . It acts as a protein stabilizer, preventing water pressure from distorting proteins and thus protecting marine organisms from harsh conditions .
Mode of Action
TMAO interacts with proteins to stabilize their structure . This interaction is particularly important in aqueous solutions, where functional proteins are generally found . TMAO also induces inflammation by activating the ROS/NLRP3 inflammasome . Furthermore, it accelerates fibroblast-myofibroblast differentiation and induces cardiac fibrosis by activating the TGF-β/smad2 signaling pathway .
Biochemical Pathways
TMAO is a product of the oxidation of trimethylamine, a common metabolite of trimethyl quaternary ammonium compounds, like choline, trimethylglycine, and L-carnitine . The gut microbiota converts TMA precursors into TMA, which is absorbed into the bloodstream through the intestinal mucosa, and then transformed into TMAO by hepatic flavin monooxygenases (FMOs) in the liver .
Pharmacokinetics
It is known that tmao is a water-soluble compound , suggesting that it may have good bioavailability
Result of Action
The action of TMAO results in the stabilization of proteins, particularly in marine organisms . This stabilization is crucial for the survival of these organisms in high-pressure environments . In addition, TMAO has been associated with inflammation and cardiac fibrosis .
Action Environment
The action of TMAO is influenced by environmental factors. For instance, the concentration of TMAO in marine organisms increases with the depth at which the animal lives . This suggests that the efficacy and stability of TMAO’s action may be influenced by environmental factors such as pressure and temperature .
Safety and Hazards
Orientations Futures
TMAO protects organisms from the damaging effects of high pressure . At the molecular level, both TMAO and pressure perturb water structure but it is not understood how they act in combination . Future research could focus on understanding this interaction and its implications for the survival of life in extreme environments .
Analyse Biochimique
Biochemical Properties
Trimethylamine N-oxide dihydrate plays a significant role in biochemical reactions. It is a product of the oxidation of trimethylamine, a common metabolite of trimethyl quaternary ammonium compounds, like choline, trimethylglycine, and L-carnitine . It interacts with proteins, stabilizing their structure . This stabilization is particularly important for functional proteins found in aqueous solutions .
Cellular Effects
This compound has various effects on cells and cellular processes. It induces inflammation by activating the ROS/NLRP3 inflammasome . It also accelerates fibroblast-myofibroblast differentiation and induces cardiac fibrosis by activating the TGF-β/smad2 signaling pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with water, which is crucial for its protein-stabilizing effect . It exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. For example, plasma concentrations of this compound have been linked to cardiovascular and metabolic diseases .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, fish consumption yielded significantly higher postprandial plasma this compound when compared to eggs or beef in healthy young men .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is mainly derived from the gut, where the gut microbiota converts this compound precursors into trimethylamine, which is absorbed into the bloodstream through the intestinal mucosa, and then transformed into this compound by hepatic flavin monooxygenases (FMOs) in the liver .
Subcellular Localization
It is known that this compound is a protein stabilizer and interacts with water, which is crucial for its protein-stabilizing effect
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of Trimethylamine N-oxide dihydrate can be achieved through the oxidation of Trimethylamine with Hydrogen peroxide in the presence of a catalyst followed by the addition of water to form the dihydrate.", "Starting Materials": [ "Trimethylamine", "Hydrogen peroxide", "Catalyst", "Water" ], "Reaction": [ "Step 1: Trimethylamine is oxidized with Hydrogen peroxide in the presence of a catalyst to form Trimethylamine N-oxide.", "Step 2: Water is added to the reaction mixture to form Trimethylamine N-oxide dihydrate.", "Step 3: The product is isolated and purified through crystallization or other appropriate methods." ] } | |
Numéro CAS |
62637-93-8 |
Formule moléculaire |
C3H11NO2 |
Poids moléculaire |
93.13 g/mol |
Nom IUPAC |
N,N-dimethylmethanamine oxide;hydrate |
InChI |
InChI=1S/C3H9NO.H2O/c1-4(2,3)5;/h1-3H3;1H2 |
Clé InChI |
GYFWCKUYWWTXCE-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)[O-].O.O |
SMILES canonique |
C[N+](C)(C)[O-].O |
Autres numéros CAS |
62637-93-8 |
Description physique |
Colourless to yellow solid; Odourless |
Pictogrammes |
Irritant |
Solubilité |
Soluble in water Soluble (in ethanol) |
Synonymes |
N,N-Dimethylmethanamine N-Oxide Dihydrate; |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



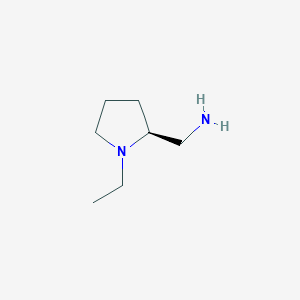
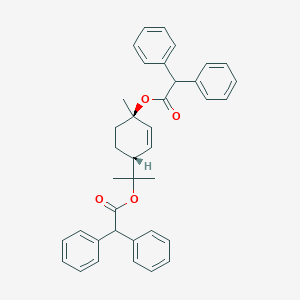
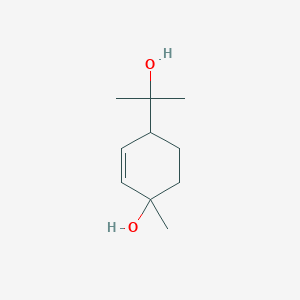
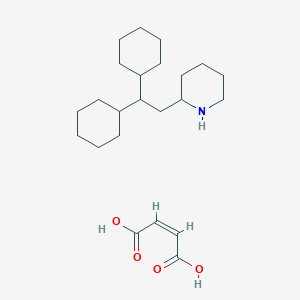
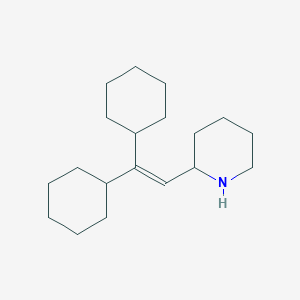
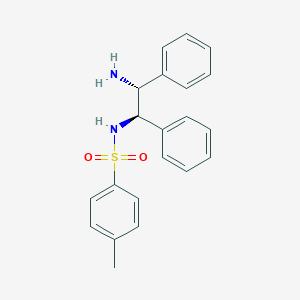
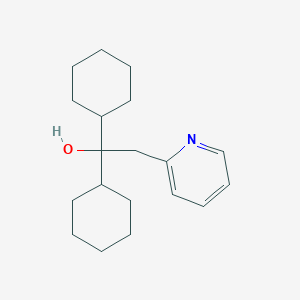
![cis-Octahydropyrrolo[3,4-b]pyridine](/img/structure/B131611.png)

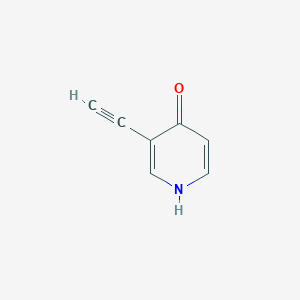
![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
